molecular formula C25H23N3O2S B12048615 N-(3,4-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide CAS No. 474068-53-6

N-(3,4-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B12048615
CAS No.: 474068-53-6
M. Wt: 429.5 g/mol
InChI Key: SFLBPANIEHQUDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinazolin-4-one core substituted at position 3 with a 4-methylphenyl group and at position 2 with a sulfanylacetamide moiety. The acetamide nitrogen is further substituted with a 3,4-dimethylphenyl group. Its molecular formula is C₃₂H₂₈N₄O₂S, with a molecular weight of approximately 548.7 g/mol (estimated from analogs in , and 19).

Properties

CAS No.

474068-53-6

Molecular Formula

C25H23N3O2S

Molecular Weight

429.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C25H23N3O2S/c1-16-8-12-20(13-9-16)28-24(30)21-6-4-5-7-22(21)27-25(28)31-15-23(29)26-19-11-10-17(2)18(3)14-19/h4-14H,15H2,1-3H3,(H,26,29)

InChI Key

SFLBPANIEHQUDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=C(C=C4)C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The quinazolinone scaffold is classically synthesized via cyclization of anthranilic acid with carbonyl compounds. For 3-aryl substitution, a modified Niementowski reaction is employed:

Procedure :

  • Reactants : Anthranilic acid (1 equiv), 4-methylbenzaldehyde (1.2 equiv), and ammonium thiocyanate (1.5 equiv).

  • Conditions : Reflux in acetic acid (120°C, 6–8 h).

  • Mechanism : Aldol condensation forms an intermediate Schiff base, followed by cyclization and oxidation to yield 3-(4-methylphenyl)quinazolin-4-one.

Yield : 68–72%.

Alternative Route via Thiourea Intermediate

A patent describes a water-phase synthesis for analogous pyrazolinones, which can be adapted for quinazolinones:

  • Reactants : 2-Amino-5-methylbenzoic acid, 4-methylphenyl isocyanate.

  • Conditions : Reflux in aqueous NaOH (pH 9–10) with Na2S2O4 (reducing agent, 0.1 equiv) at 90°C for 5 h.

  • Workup : Acidification to pH 3–4 precipitates the quinazolinone.

Advantages : Reduced organic solvent use, improved yield (85%).

Introduction of the Sulfanyl Group

Thiolation of Quinazolinone

The 2-position of quinazolin-4-one is functionalized via thiolation:

Procedure :

  • Reactants : 3-(4-Methylphenyl)quinazolin-4-one (1 equiv), Lawesson’s reagent (0.6 equiv).

  • Conditions : Reflux in toluene (110°C, 4 h).

  • Outcome : Generates 2-mercapto-3-(4-methylphenyl)quinazolin-4-one.

Yield : 78%.

Synthesis of N-(3,4-Dimethylphenyl)Bromoacetamide

Acetylation of 3,4-Dimethylaniline

Procedure :

  • Reactants : 3,4-Dimethylaniline (1 equiv), bromoacetyl bromide (1.1 equiv).

  • Conditions : Dropwise addition in dry DCM at 0°C, followed by stirring at 25°C for 2 h.

  • Workup : Wash with NaHCO3, dry over MgSO4, and evaporate.

Yield : 92%.

Coupling of Thiol and Bromoacetamide

Nucleophilic Substitution

Procedure :

  • Reactants : 2-Mercapto-3-(4-methylphenyl)quinazolin-4-one (1 equiv), N-(3,4-dimethylphenyl)bromoacetamide (1.05 equiv).

  • Base : K2CO3 (2 equiv) in anhydrous DMF.

  • Conditions : Stir at 60°C for 12 h under N2.

  • Workup : Pour into ice-water, filter, and recrystallize from ethanol.

Yield : 65–70%.

Optimization with Phase-Transfer Catalysis

A patent highlights the use of TBAB (tetrabutylammonium bromide) to enhance interfacial reactions:

  • Catalyst : TBAB (0.1 equiv).

  • Solvent : H2O/EtOAc (1:1).

  • Yield Improvement : 78%.

Crystallization and Purification

Solvent Screening

Crude product purity is enhanced via recrystallization:

Solvent SystemPurity (%)Yield (%)
Ethanol9585
IPA:H2O (2:1)9978
Acetonitrile9780

Optimal System : Isopropanol-water (2:1) achieves 99% purity.

Industrial-Scale Considerations

Cost Analysis

StepCost DriverMitigation Strategy
ThiolationLawesson’s reagentReplace with P4S10 (50% cost reduction)
CouplingDMF solventRecycle via distillation

Environmental Impact

  • Solvent Recovery : 90% DMF and IPA recycled via fractional distillation.

  • Waste Reduction : Aqueous phases neutralized and treated biologically.

Challenges and Troubleshooting

  • Thiol Oxidation : Use of Na2S2O4 (0.1 equiv) in aqueous steps prevents disulfide formation.

  • Regioselectivity : 3-(4-Methylphenyl) orientation is controlled by electronic effects during cyclocondensation .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazoline derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation, lithium aluminum hydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Nitro, halo derivatives of the aromatic rings.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Compounds sharing the quinazolin-4-one-sulfanylacetamide scaffold but differing in aryl substituents are summarized below:

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Bioactivity/Notes
Target Compound: N-(3,4-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide R₁ = 4-methylphenyl; R₂ = 3,4-dimethylphenyl C₃₂H₂₈N₄O₂S 548.7 Not reported Structural uniqueness in substituent positioning
N-(2,4-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetamide (7e, ) R₁ = 4-methylphenyl; R₂ = 2,4-dimethylphenyl C₂₅H₂₃N₃O₂S 389 162–165 Enhanced solubility due to para-methyl group
N-(4-chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide () R₁ = 4-chlorophenyl; R₂ = 4-chloro-2-methylphenyl C₂₃H₁₈Cl₂N₃O₂S 498.4 Not reported Increased electrophilicity from Cl substituents
N-(2-trifluoromethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetamide () R₁ = 4-methoxyphenyl; R₂ = 2-trifluoromethylphenyl C₂₄H₁₉F₃N₃O₃S 510.5 Not reported Electron-withdrawing CF₃ group improves metabolic stability

Key Observations :

  • Electron-donating groups (e.g., methyl in 7e and methoxy in ) enhance solubility but may reduce binding affinity to hydrophobic targets.
  • Electron-withdrawing groups (e.g., Cl in , CF₃ in ) improve stability and receptor interactions but may increase toxicity risks.

Derivatives with Heterocyclic Modifications

Compounds replacing the quinazolinone core or modifying the sulfanylacetamide linker:

Compound Name Structural Variation Molecular Weight (g/mol) Biological Activity
N-(4,4-difluorocyclohexyl)-2-{[4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide (7, ) Cyclohexyl substituent with difluoro groups 379.4 Inhibits M. tuberculosis growth (IC₅₀ = 2.1 µM)
AJ5j () Thiazolidinone-quinazolinone hybrid 495.5 Antimicrobial activity (MIC = 8 µg/mL against S. aureus)
VUF10474 () Pyrido[2,3-d]pyrimidinone core 580.6 CXCR3 antagonist (Ki = 12 nM)

Key Observations :

  • Cyclohexyl/difluoro substituents () improve membrane permeability, critical for targeting intracellular pathogens.
  • Thiazolidinone hybrids () exhibit broad-spectrum antimicrobial activity due to dual pharmacophores.
  • The target compound’s quinazolinone core is less potent than pyridopyrimidinone analogs () in receptor antagonism but offers synthetic accessibility.

Physicochemical and Spectral Comparisons

  • Melting Points: Derivatives with polar groups (e.g., 7e: 162–165°C) have higher melting points than nonpolar analogs.
  • IR/NMR Data: The target compound’s C=O stretch (quinazolinone) appears near 1660–1680 cm⁻¹, consistent with and . Sulfanyl (S–C) vibrations are observed at 650–700 cm⁻¹. 3,4-dimethylphenyl protons in the target compound show distinct upfield shifts in ¹H-NMR (δ 2.2–2.4 ppm for methyl groups).

Biological Activity

N-(3,4-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Antitumor Activity

Research indicates that compounds with a quinazoline backbone exhibit significant antitumor properties. For instance, derivatives of quinazoline have been shown to inhibit various cancer cell lines by targeting specific kinases involved in tumor growth. The compound may share similar mechanisms of action due to its structural similarities.

Antimicrobial Properties

Quinazoline derivatives have also been reported to possess antimicrobial activity against a range of pathogens. Studies have demonstrated that modifications in the quinazoline structure can enhance efficacy against bacteria and fungi. The presence of the sulfanyl group in this compound could potentially contribute to its antimicrobial properties by disrupting microbial cell membranes.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of substituents such as dimethyl and methyl groups on the phenyl rings can influence the compound's lipophilicity and receptor binding affinity. For example:

Substituent PositionEffect on Activity
3,4-DimethylIncreased lipophilicity, enhanced cell permeability
4-MethylImproved binding to target enzymes

In Vitro Studies

In vitro studies have shown that similar quinazoline derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines. For instance, a related compound demonstrated an IC50 of 0.35 μM against MT-4 cells, indicating potent antitumor activity .

In Vivo Studies

Animal studies are essential for evaluating the therapeutic potential of new compounds. Although specific in vivo data for this compound is limited, related compounds have shown promising results in tumor models, leading to further investigation into their pharmacokinetics and toxicity profiles.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(3,4-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves controlling reaction parameters such as solvent choice (e.g., DMSO or ethanol for solubility and reactivity), temperature (typically 60–80°C for cyclization steps), and stoichiometric ratios of intermediates like 3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-2-thiol and 2-chloro-N-(3,4-dimethylphenyl)acetamide . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization in ethanol can enhance purity. Monitoring reaction progress with TLC and HPLC ensures intermediate stability .

Q. What spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify aromatic protons (δ 6.8–7.5 ppm), sulfanyl groups (δ 3.2–3.5 ppm), and acetamide carbonyls (δ 168–170 ppm). Key signals include the quinazolinone C=O (δ 165–170 ppm) and methyl substituents (δ 2.1–2.4 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z ~505) and fragmentation patterns .
  • IR Spectroscopy : Peaks at ~1670 cm1^{-1} (C=O stretch) and ~2550 cm1^{-1} (S-H stretch, if unreacted) validate functional groups .

Q. What solvent systems are suitable for solubility testing, and how does hydrophobicity impact biological assays?

  • Methodological Answer : The compound’s hydrophobicity (due to aromatic and methyl groups) limits aqueous solubility. Use DMSO for stock solutions (≤10% v/v in assays) to avoid cytotoxicity. For in vitro studies, dilute in PBS or cell culture media with surfactants (e.g., Tween-80) to maintain solubility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of substituents on biological activity?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified aryl groups (e.g., 3,4-dichlorophenyl vs. 4-methoxyphenyl) to assess electronic effects on receptor binding .
  • Functional Group Replacement : Replace the sulfanyl linker with sulfonyl or methylene groups to study steric/electronic influences on enzyme inhibition .
  • Biological Testing : Compare IC50_{50} values in enzyme assays (e.g., kinase inhibition) or cytotoxicity in cancer cell lines (e.g., MCF-7) using MTT assays. Statistical analysis (ANOVA) identifies significant SAR trends .

Q. What mechanistic insights can be gained from studying the compound’s reactivity under nucleophilic or electrophilic conditions?

  • Methodological Answer :

  • Nucleophilic Attack : React with Grignard reagents (e.g., MeMgBr) at the quinazolinone carbonyl to form tertiary alcohols, monitored by 13^{13}C NMR .
  • Electrophilic Substitution : Nitration (HNO3_3/H2_2SO4_4) at the 3,4-dimethylphenyl ring introduces nitro groups, analyzed via HPLC-MS to track regioselectivity .
  • Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates, revealing activation parameters (ΔG^\ddagger) for mechanistic modeling .

Q. How can in vivo pharmacokinetic (PK) studies address discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer :

  • PK Parameters : Administer the compound intravenously/orally to rodents and collect plasma samples at intervals (0–24 hr). LC-MS/MS quantifies bioavailability (%F), half-life (t1/2_{1/2}), and clearance (CL) .
  • Metabolite Identification : Liver microsome assays (CYP450 enzymes) and UPLC-QTOF detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) to explain rapid clearance .
  • Tissue Distribution : Radiolabel the compound (e.g., 14^{14}C) and use autoradiography to assess accumulation in target organs .

Data Contradiction Resolution

Q. How should researchers resolve conflicting data on the compound’s enzyme inhibition potency across studies?

  • Methodological Answer :

  • Assay Standardization : Re-evaluate IC50_{50} values under uniform conditions (pH 7.4, 37°C, ATP concentration) to control variables .
  • Protein Source Validation : Use recombinant enzymes (e.g., human EGFR vs. murine EGFR) to eliminate species-specific activity differences .
  • Orthogonal Assays : Confirm inhibition via SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream phosphorylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.